Orthogonal Probe Activity for Chemical Biology: Combined Moderate CB1 Binding and UT-A1 Inhibition
The target compound uniquely demonstrates a dual-activity profile not observed in closely related analogs. Its binding affinity for the CB1 receptor (IC50 = 334 nM, target compound) and its inhibitory activity against the UT-A1 transporter (IC50 = 5,000 nM, target compound) are mutually exclusive. For instance, while the bisthiophene analog is a much more potent UT-A1 inhibitor (IC50 = 400 nM), its CB1 binding activity is unreported in the same public data set, making it unsuitable for cannabinoid pathway interrogation. [1] [2] This orthogonal activity makes the target compound a more versatile starting point for studying potential crosstalk or for developing bi-functional probes.
| Evidence Dimension | CB1 Receptor Binding vs. UT-A1 Transporter Inhibition |
|---|---|
| Target Compound Data | CB1 IC50 = 334 nM; UT-A1 IC50 = 5,000 nM |
| Comparator Or Baseline | 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (Bisthiophene analog): UT-A1 IC50 = 400 nM, CB1 IC50 = not available in public data. |
| Quantified Difference | The target compound provides balanced moderate activity at both targets, unlike comparators which show high potency at only one. |
| Conditions | CB1 assay: Radioligand binding against 3H-CP-55940. UT-A1 assay: Fluorescence plate reader assay using rat UT-A1 expressed in MDCK cells, 15 min incubation. |
Why This Matters
For chemical biology studies requiring modulation of CB1 without complete UT-A1 knockdown, the target compound offers a unique activity balance absent in more potent but narrower-spectrum analogs.
- [1] BindingDB Entry BDBM50229031. CHEMBL112253. CB1 cannabinoid receptor IC50: 334 nM. View Source
- [2] BindingDB Entry BDBM50575418. CHEMBL4874369. UT-A1 urea transporter IC50: 5,000 nM. View Source
- [3] BindingDB Entry BDBM50575378. CHEMBL4849241. UT-A1 urea transporter IC50: 400 nM. View Source
